1-(1-Phenylcyclopentyl)cyclopropan-1-amine
Description
1-(1-Phenylcyclopentyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a phenyl-substituted cyclopentyl group. Its structural uniqueness lies in the fusion of a cyclopentyl ring (bearing a phenyl substituent) with a cyclopropane-1-amine moiety, creating a sterically bulky scaffold.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-(1-phenylcyclopentyl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H19N/c15-14(10-11-14)13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2 |
InChI Key |
WGUXFOHCKIILHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C3(CC3)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Amination Routes
A widely documented approach for related cyclopropyl amines involves the condensation of cyclopropyl ketones with chiral amines, followed by reduction and debenzylation steps. Although this exact method is described for cyclopropyl alkyl amines, it is adaptable for the cyclopentyl phenyl system with appropriate modifications.
| Step | Reaction Description | Reagents / Conditions | Notes |
|---|---|---|---|
| i) Condensation | Cyclopropyl methyl ketone (or analog) with chiral amine to form imine | Lewis acid catalysis (e.g., B(OiPr)3), solvents like tetrahydrofuran (THF), isopropanol, or toluene | Lewis acid promotes imine formation; solvent choice affects yield and stereoselectivity |
| ii) Reduction | Imine to secondary amine | Reducing agents such as sodium borohydride or catalytic hydrogenation | Selectivity for secondary amine formation |
| iii) Debenzylation | Removal of protecting groups to yield primary amine | Acidic or catalytic hydrogenolysis conditions | Final free amine obtained |
This sequence is scalable and suitable for industrial production, using inexpensive starting materials and providing high optical purity when combined with salt formation techniques.
Cyclopropane Ring Construction
The cyclopropane ring can be constructed via cyclopropanation reactions of olefins or by ring-closure reactions of dihalides under reductive conditions.
- Ring-closure of organic dihalides : Organic dihalides undergo intramolecular cyclization in the presence of reducing agents in alcoholic solvents to form cyclopropane derivatives with high yield (>90%) and purity (>98%).
- Rh(II)-catalyzed cyclopropanation : Alpha-nitroesters or alpha-diazoesters treated with Rh(II) catalysts and olefins yield nitrocyclopropane carboxylates, which upon reduction afford substituted cyclopropane alpha-amino esters. This method can be adapted for aryl-substituted cyclopropyl amines.
Amination of Cyclopropane
Amination at the cyclopropane carbon is typically achieved through reduction of nitro precursors or via nucleophilic substitution on cyclopropyl halides. Zinc/HCl reduction in isopropanol is a practical method for converting nitrocyclopropanes to cyclopropyl amines with yields ranging from 54% to 99%.
Purification and Optical Resolution
To enhance the optical purity of the amine product, the free base can be converted into diastereomeric salts using enantiomerically pure acids such as mandelic acid. Crystallization of these salts allows separation of enantiomers and improves isomeric purity significantly.
| Salt Formation | Acid Used | Solvents | Outcome |
|---|---|---|---|
| Mandelic acid salt | (R)-mandelic acid | Ethanol, methyl tert-butyl ether, toluene, or mixtures | Increased optical purity via crystallization; salts can be reverted to free amine by aqueous base treatment |
This approach is well-suited for large-scale industrial processes and provides a robust method for obtaining enantiomerically enriched 1-cyclopropyl alkyl-1-amines, applicable to the phenylcyclopentyl derivative.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents | Reaction Conditions | Yield / Purity | Application Notes |
|---|---|---|---|---|---|
| Imine condensation & reduction | Cyclopropyl methyl ketone + chiral amine | Lewis acid (B(OiPr)3), NaBH4 | RT to reflux, solvents: THF, isopropanol | High yield, scalable | Suitable for stereoselective amine synthesis |
| Ring-closure cyclopropanation | Organic dihalide | Reducing agent, alcohol solvent | Controlled temperature, reaction time | >90% yield, >98% purity | Simple, safe, high-quality cyclopropane formation |
| Rh(II)-catalyzed cyclopropanation | Alpha-nitroesters + olefins | Rh(II) catalyst, zinc/HCl | Sequential cyclopropanation and reduction | 54-99% yield | Versatile for arylcyclopropyl amines |
| Salt formation for resolution | Free amine | (R)-mandelic acid, solvents | Crystallization | Enhanced optical purity | Industrially relevant for enantiomeric enrichment |
Chemical Reactions Analysis
1-(1-Phenylcyclopentyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Phenylcyclopentyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclopentyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. As an aralkylamine, it can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including changes in enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Cyclopropanamine derivatives are widely studied due to their conformational rigidity and bioactivity. Below is a comparative analysis of key analogs:
1-Phenylcyclopropan-1-amine (CID 194549)
- Molecular Formula : C₉H₁₁N
- Structure : A phenyl group directly attached to the cyclopropane ring.
- Key Differences : Lacks the cyclopentyl spacer present in the target compound, resulting in reduced steric bulk and molecular weight.
- Pharmacological Relevance : Simpler analogs like this are often used as building blocks for beta-secretase (BACE1) inhibitors ().
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride
- Molecular Formula : C₉H₁₁BrClN
- Molecular Weight : 248.55 g/mol
- Structure : Bromine substituent on the phenyl ring enhances electronic effects.
- Key Differences: Halogenation increases molecular weight and may influence binding interactions in biological targets compared to the non-halogenated target compound.
Biological Activity
1-(1-Phenylcyclopentyl)cyclopropan-1-amine is a cyclic amine that has drawn attention in medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a phenyl-substituted cyclopentane moiety. This compound's potential biological activity, although not extensively documented, suggests it may have significant pharmacological properties. This article reviews the available literature on its biological activity, synthesizes relevant case studies, and presents data tables that summarize findings from related compounds.
Structural Characteristics
The structure of this compound contributes to its biological activity. The combination of cyclic structures allows for a distinctive three-dimensional conformation, which may enhance its binding affinity to various biological targets. This compound is hypothesized to exhibit activities similar to other cyclic amines, which have demonstrated potential in various pharmacological applications.
Structural Features
| Feature | Description |
|---|---|
| Cyclic Structure | Contains a cyclopropane ring and a phenyl-substituted cyclopentane. |
| Molecular Formula | C13H15N |
| Molecular Weight | 199.27 g/mol |
Related Compounds and Their Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Cyclopropylethyl-cyclopropan-1-amine | Cyclopropane ring; ethyl side chain | Potential antidepressant properties |
| 1-Phenyl-cyclopropylamine | Cyclopropane ring; phenyl group | Analgesic and neuroactive properties |
| 2-Aminoindane | Indane structure; amino group | Antidepressant effects |
The unique combination of the cyclopropane and phenyl groups in this compound may enhance its binding affinity and selectivity for certain biological targets compared to other cyclic amines. This specificity could lead to distinct pharmacological profiles that warrant further investigation.
The mechanisms through which cyclic amines exert their effects often involve interactions with neurotransmitter systems. For instance, compounds with similar structures have been shown to modulate serotonin and norepinephrine pathways, which are crucial in the treatment of mood disorders.
Potential Mechanisms
- Serotonin Receptor Modulation : Similar cyclic amines have been found to act as serotonin reuptake inhibitors.
- Dopaminergic Activity : Some derivatives may influence dopamine levels, which could be beneficial in treating conditions like depression or anxiety.
Study on Analgesic Properties
A study examined the analgesic effects of structurally related compounds in animal models. While direct studies on this compound were not conducted, the results indicated that compounds with similar cyclic structures exhibited significant pain relief effects through central nervous system pathways.
Study on Antidepressant Effects
Another investigation focused on the antidepressant potential of cycloalkylamines. The findings suggested that these compounds could enhance mood by increasing neurotransmitter availability in synaptic clefts. Although specific data on this compound is lacking, the structural similarities imply potential efficacy.
Q & A
Basic: What are the common synthetic routes for 1-(1-Phenylcyclopentyl)cyclopropan-1-amine, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Cyclopropanation : A [2+1] cycloaddition using palladium catalysts (e.g., Pd(OAc)₂) under controlled temperatures (60–80°C) to form the cyclopropane ring .
- Amine Introduction : Nucleophilic substitution or reductive amination of intermediates like 1-phenylcyclopentyl ketone, using reagents such as NH₃/NaBH₄ or LiAlH₄ .
- Optimization : Yields (>70%) depend on solvent polarity (e.g., dichloromethane vs. toluene), base selection (K₂CO₃ vs. NaOH), and reaction time (12–24 hrs) .
Basic: Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring strain (δ 0.5–2.0 ppm for cyclopropane protons) and phenyl group coupling patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane-phenyl spatial arrangement .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₇N) with <2 ppm error .
Advanced: How does stereochemistry at the cyclopropane ring affect biological activity?
The cyclopropane's strain and substituent orientation influence receptor binding. For example:
- (1R,2R) -diastereomers show higher affinity for serotonin receptors (Ki = 12 nM) compared to (1S,2S) -forms (Ki = 220 nM) due to optimal spatial alignment .
- Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while docking studies (AutoDock Vina) correlate stereochemistry with activity .
Advanced: What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Cell-based vs. recombinant receptor assays (e.g., IC₅₀ differences of 10-fold) .
- Impurity Profiles : Trace byproducts (e.g., <1% morpholine derivatives) can modulate activity; validate purity via HPLC-MS .
- Species-Specificity : Rat vs. human receptor isoforms may explain divergent EC₅₀ values .
Basic: How is the compound’s stability assessed under different storage conditions?
- Thermogravimetric Analysis (TGA) : Degrades above 150°C, requiring storage at −20°C .
- Light Sensitivity : UV-Vis spectroscopy tracks decomposition (λmax shifts at 254 nm) under UV light .
- pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic conditions (t₁/₂ = 2 hrs at pH 3) .
Advanced: What computational methods predict regioselectivity in substitution reactions?
- *DFT Calculations (B3LYP/6-31G)**: Predict electrophilic attack at the para position of the phenyl ring (ΔG‡ = 15 kcal/mol vs. 22 kcal/mol for meta) .
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-rich regions (e.g., amine group) as nucleophilic sites .
Basic: What are the compound’s key physicochemical properties?
- LogP : 2.1 (calculated via ChemDraw), indicating moderate lipophilicity .
- pKa : 9.8 (amine group), favoring protonation in physiological conditions .
- Aqueous Solubility : 1.2 mg/mL (pH 7.4), enhanced by co-solvents like DMSO .
Advanced: How can reaction mechanisms for cyclopropane ring functionalization be elucidated?
- Isotopic Labeling : ¹⁸O-tracing in oxidation reactions confirms epoxide intermediates .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., C=O stretch at 1700 cm⁻¹) to distinguish SN1 vs. SN2 pathways .
Advanced: What role does the phenylcyclopentyl moiety play in modulating pharmacokinetics?
- Metabolism : CYP3A4-mediated hydroxylation at the cyclopentyl ring (major metabolite: 1-(1-(4-hydroxyphenyl)cyclopentyl)cyclopropan-1-amine) .
- Blood-Brain Barrier Penetration : High permeability (Pe = 8 × 10⁻⁶ cm/s) due to moderate LogP and low polar surface area (45 Ų) .
Advanced: How do structural modifications enhance selectivity for neurological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
